molecular formula C11H16N2O2 B1274022 2-(2,4-Dimethylphenoxy)propanohydrazide CAS No. 125096-55-1

2-(2,4-Dimethylphenoxy)propanohydrazide

Cat. No. B1274022
M. Wt: 208.26 g/mol
InChI Key: KPSFMYYHYJMRAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-Dimethylphenoxy)propanohydrazide involves multiple steps, starting with the base compound 2,4-dimethylcarbolic acid. This compound is refluxed with ethyl 2-bromoacetate to yield ethyl 2-(2,4-dimethylphenoxy)acetate. Subsequently, this ester is converted into the corresponding hydrazide by refluxing with hydrazine. Further chemical transformations lead to the creation of a series of molecules with diverse functional groups, including ethers, oxadiazoles, thioethers, hydrazones, and azomethines. These molecules are synthesized by stirring aryl carboxaldehydes with the intermediate compounds in methanol at room temperature. The structures of these synthesized molecules are confirmed using IR, 1H-NMR, and EIMS spectral data analysis .

Molecular Structure Analysis

The molecular structure of the synthesized 2,4-dimethylbenzoylhydrazones is supported by single-crystal X-ray diffraction data. This technique allows for the precise determination of the spatial arrangement of atoms within the crystal lattice, providing insight into the molecular conformation and potential intermolecular interactions that may influence the compound's properties and reactivity .

Chemical Reactions Analysis

The synthesized compounds exhibit a range of chemical reactivity. For instance, the 2,4-dimethylbenzoylhydrazones demonstrate antioxidant activity, which is evaluated using in vitro DPPH radical scavenging assays. The compounds show varying degrees of activity, with some exhibiting better scavenging ability than the standard n-propyl gallate. This suggests that the structural features of these compounds play a significant role in their reactivity towards free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. Elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility measurements are employed to characterize metal complexes derived from related hydrazide compounds. These properties are crucial for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents. For example, the cytotoxic activity of metal complexes against human colorectal carcinoma cells is assessed, with some compounds showing significant inhibitory actions without affecting normal cells. This selective cytotoxicity is an important property for potential anti-cancer agents .

Antibacterial and Pharmacological Properties

The antibacterial and pharmacological properties of the synthesized compounds are also of interest. Some of the final molecules exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response. These findings suggest potential applications of these compounds in treating bacterial infections and inflammation-related disorders .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : 2-(2,4-Dimethylphenoxy)propanohydrazide plays a role in the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones, which are important in medicinal chemistry (Hogale, Shirke, & Kharade, 1995).
  • Antibacterial and Lipoxygenase Inhibition : It's used in creating molecules with antibacterial effects against both Gram-positive and Gram-negative bacteria and inhibiting lipoxygenase activity (Rasool et al., 2016).
  • Antibacterial and Anti-Enzymatic Activities : Compounds derived from 2-(2,4-Dimethylphenoxy)propanohydrazide exhibit antibacterial and anti-enzymatic properties (Aziz‐ur‐Rehman et al., 2014).

Chemical Properties and Synthesis

  • Synthesis of Gemfibrozil : This compound is involved in the synthesis process of Gemfibrozil, a pharmaceutical used for the prevention and treatment of atherosclerosis (Glushkov et al., 1995).
  • Study of Molecular Structures and Interactions : 2-(2,4-Dimethylphenoxy)propanohydrazide is utilized in studying various molecular structures and interactions, such as in the synthesis of 3-(2,4-dimethylphenyloxymethyl)-3,4-dihydroisocoumarin (Goswami et al., 2007).

Environmental Impact and Analysis

  • Dissipation in Field Soils : Research includes studying the dissipation rates of 2-(2,4-Dimethylphenoxy)propanohydrazide in soil, important for understanding its environmental impact (Wilson, Geronimo, & Armbruster, 1997).

Drug Development and Analysis

  • Drug Metabolism and Design : It is used in the design and study of drug metabolism, particularly in the development of α₁-adrenoceptor antagonists (Xi et al., 2011).
  • In Vitro Genetic Toxicity Evaluation : The compound is also used in evaluating the genetic toxicity of related herbicides, providing insights into their safety profile (Charles et al., 2000).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2,4-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSFMYYHYJMRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395198
Record name 2-(2,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)propanohydrazide

CAS RN

125096-55-1
Record name 2-(2,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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